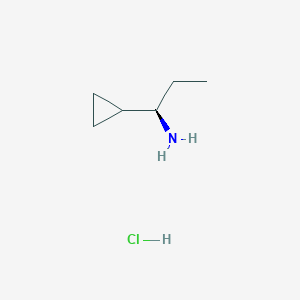
Potassium 3-éthoxy-2,2-difluoro-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is an organic compound with the molecular formula C5H6F2O4K It is a potassium salt of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Applications De Recherche Scientifique
Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibition, particularly as a competitive inhibitor of succinate dehydrogenase.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential therapeutic properties, including as GABAB agonists.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C5H6F2O4+KOH→C5H6F2O4K+H2O
Industrial Production Methods
In an industrial setting, the production of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethylene group.
Decarboxylation Reactions: It can undergo decarboxylation to form difluoroenolates, which are useful intermediates in organic synthesis.
Aldol Reactions: The compound can participate in aldol reactions, forming carbon-carbon bonds with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Decarboxylation: Reagents such as Yb(OTf)3 can be used to promote decarboxylation, often in the presence of a suitable solvent like DMSO.
Aldol Reactions: These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Substitution Reactions: Products include substituted derivatives of the original compound.
Decarboxylation: Major products include difluoroenolates.
Aldol Reactions: Products include β-hydroxy carbonyl compounds.
Mécanisme D'action
The mechanism of action of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylene group enhances its reactivity, allowing it to participate in a wide range of transformations. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-difluoro-3-oxopropanoate: A precursor in the synthesis of Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate.
Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but lacks the difluoromethylene group.
Ethyl potassium malonate: Another potassium salt with similar reactivity but different applications.
Uniqueness
Potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.
Propriétés
IUPAC Name |
potassium;3-ethoxy-2,2-difluoro-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4.K/c1-2-11-4(10)5(6,7)3(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAINJLFRHOHFLO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795307-95-8 |
Source


|
| Record name | potassium 3-ethoxy-2,2-difluoro-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2439729.png)
![1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2439731.png)

![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)


![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)





